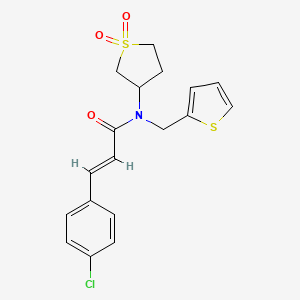
(6-bromo(2-naphthyloxy))-N,N-dibenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-bromo(2-naphthyloxy))-N,N-dibenzamide is a synthetic organic compound that features a brominated naphthalene moiety linked to a dibenzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromo(2-naphthyloxy))-N,N-dibenzamide typically involves the following steps:
Preparation of 6-bromo-2-naphthol: This can be achieved by bromination of 2-naphthol using bromine in an appropriate solvent.
Formation of (6-bromo-2-naphthyloxy)acetate: The 6-bromo-2-naphthol is then reacted with bromoacetic acid ethyl ester in the presence of a base such as cesium carbonate in dimethylformamide (DMF) at room temperature.
Synthesis of this compound: The (6-bromo-2-naphthyloxy)acetate is then subjected to further reactions to introduce the dibenzamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(6-bromo(2-naphthyloxy))-N,N-dibenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the naphthalene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed to form corresponding acids or amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted naphthyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
(6-bromo(2-naphthyloxy))-N,N-dibenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be utilized in the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of (6-bromo(2-naphthyloxy))-N,N-dibenzamide involves its interaction with specific molecular targets. The brominated naphthalene moiety can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The dibenzamide structure can also play a role in binding to specific sites on proteins or other biomolecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-bromo-2-naphthyl β-D-glucopyranoside
- 6-bromo-2-naphthyl β-D-galactoside
- ethyl 2-(6-bromo-2-naphthyloxy)acetate
Uniqueness
(6-bromo(2-naphthyloxy))-N,N-dibenzamide is unique due to its specific combination of a brominated naphthalene moiety and a dibenzamide structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C23H16BrNO2 |
|---|---|
Poids moléculaire |
418.3 g/mol |
Nom IUPAC |
(6-bromonaphthalen-2-yl) N,N-diphenylcarbamate |
InChI |
InChI=1S/C23H16BrNO2/c24-19-13-11-18-16-22(14-12-17(18)15-19)27-23(26)25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-16H |
Clé InChI |
JHOWALJLVGITEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(4-butylphenyl)acetamide](/img/structure/B12134413.png)
![3-(pyridin-2-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12134420.png)
![2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acet amide](/img/structure/B12134426.png)
![4-[2-(4-Prop-2-enyl-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide](/img/structure/B12134434.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B12134444.png)
![N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B12134449.png)
![N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine](/img/structure/B12134461.png)
![3-(2,4-Dichlorophenyl)-5-[(3-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12134463.png)
![2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide](/img/structure/B12134470.png)

![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12134480.png)
![(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B12134494.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide](/img/structure/B12134500.png)

